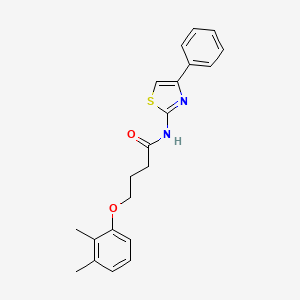
4-(2,3-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Descripción general
Descripción
4-(2,3-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is a synthetic compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-(2,3-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
4-(2,3-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce pain and fever in animal models. Additionally, it has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2,3-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide in lab experiments is its high potency and selectivity. It has been shown to exhibit pharmacological effects at low concentrations, making it a useful tool for studying various signaling pathways in the body. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 4-(2,3-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide. One potential direction is the development of more potent and selective analogs of this compound. Another direction is the investigation of its potential use as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other signaling pathways in the body.
Aplicaciones Científicas De Investigación
4-(2,3-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-(2,3-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15-8-6-11-19(16(15)2)25-13-7-12-20(24)23-21-22-18(14-26-21)17-9-4-3-5-10-17/h3-6,8-11,14H,7,12-13H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUUHTWCKAPVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1,3-benzodioxol-5-yl-2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4843563.png)
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4843571.png)
![4-(4-chlorobenzyl)-5-[2-(5-methyl-2-furyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4843572.png)

![N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4843596.png)
![N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4843604.png)
![N-(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4843612.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4843622.png)
![5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B4843630.png)
![N-(tert-butyl)-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4843636.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine](/img/structure/B4843639.png)
![2-methyl-3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4843648.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4843650.png)
![2-({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4843676.png)